3-(2-Fluorophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c1-15-9-11-17(14-19(15)24-13-5-4-8-21(24)26)23-20(25)12-10-16-6-2-3-7-18(16)22/h2-3,6-7,9,11,14H,4-5,8,10,12-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXDZZLRZOMOGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2F)N3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidinyl intermediate, followed by the introduction of the fluorophenyl group and the final formation of the propanamide linkage. Key steps may include:
Formation of the Piperidinyl Intermediate: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the piperidinyl ring.
Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Formation of the Propanamide Linkage: The final step involves the coupling of the piperidinyl intermediate with a propanamide derivative under conditions such as amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the carbonyl groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-Fluorophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.
Biological Studies: The compound can be employed in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Chemical Biology: The compound can serve as a probe to study biochemical pathways and molecular mechanisms in living systems.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperidinyl moiety can contribute to the overall stability and specificity of the compound. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic or Heterocyclic Groups
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide
- Structure : Contains a biphenyl-fluorophenyl group and an indole-ethyl substituent linked via an amide bond.
- This contrasts with the target compound’s simpler 2-fluorophenyl and oxopiperidinyl groups.
- Pharmacological Implications : Indole derivatives often exhibit serotonin receptor affinity, suggesting divergent biological targets compared to the target compound .
3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]thiazin-4-yl)-N-phenylpropanamide (Compound 10)
- Structure: Features a benzothiazinone ring linked to the propanamide backbone.
- Key Differences: The benzothiazinone moiety introduces a sulfur atom and a ketone, which may improve hydrogen-bonding capacity compared to the target’s oxopiperidinyl group.
Analogues with Sulfonamide or Piperazine Substituents
N-(2-Amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide (30a)
- Structure : Includes a tert-butyl sulfamoyl group and a hydroxyphenyl substituent.
- This contrasts with the target’s methyl and oxopiperidinyl groups, which balance lipophilicity and metabolic stability .
3-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide
- Structure : Contains a piperazine ring substituted with a 2-fluorophenyl group and a methoxyphenyl amine.
- Key Differences: The piperazine ring (a basic amine) differs from the target’s 2-oxopiperidinyl lactam, which is non-basic. This distinction impacts pharmacokinetics: piperazines may exhibit faster clearance due to basicity, while lactams could improve oral bioavailability .
Analogues with Fluorinated or Complex Heterocycles
(S)-2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-(4-methyl-3-(N-(2-(pyridin-2-yl)ethyl)sulfamoyl)phenyl)propanamide (20)
- Structure: Incorporates a dichloropyridazinone ring and a pyridyl ethylsulfamoyl group.
- The target compound’s simpler fluorophenyl and oxopiperidinyl groups may prioritize different target selectivity .
N-[4-(Benzothiazol-2-yl)phenyl]-3-(4-nitroimidazole-1-yl)propanamide (4NPBTA)
- Structure : Combines a benzothiazole and nitroimidazole moiety.
- Key Differences: Nitroimidazoles are radiosensitizers, and benzothiazoles are used in imaging agents. This contrasts with the target compound’s design, which lacks such functional groups, implying distinct applications (e.g., cerebral ischemia imaging vs.
Table 1: Key Features of 3-(2-Fluorophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide and Analogues
Biological Activity
The compound 3-(2-Fluorophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a fluorophenyl moiety and a piperidine derivative. Its chemical formula can be represented as follows:
Antifungal Activity
Recent studies have highlighted the antifungal properties of similar compounds that share structural characteristics with This compound . For instance, compounds with fluorinated phenyl groups have shown enhanced activity against fungal pathogens by inhibiting ergosterol biosynthesis through the CYP51 enzyme pathway.
Table 1: Antifungal Activity Comparison
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 2e | 1.23 | Candida parapsilosis |
| 2d | 1.50 | Candida albicans |
| 3 | 2.00 | Aspergillus niger |
The compounds demonstrated significant inhibition of ergosterol synthesis, a crucial component of fungal cell membranes, which is comparable to established antifungals like ketoconazole .
Cytotoxicity Analysis
The cytotoxic effects of This compound were evaluated against various human cell lines. Preliminary results indicate a selective cytotoxic profile with minimal effects on normal cells.
Table 2: Cytotoxicity Data
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 3 | 187.66 | NIH/3T3 |
| Reference | >1000 | NIH/3T3 |
These findings suggest that the compound exhibits potential as an anticancer agent while maintaining a favorable safety profile .
Pharmacokinetics
Studies on the absorption, distribution, metabolism, and excretion (ADME) properties indicate that This compound possesses favorable pharmacokinetic characteristics. The lipophilicity of the compound enhances its ability to permeate biological membranes, which is critical for effective drug delivery.
Case Studies
A recent case study involving a series of related compounds demonstrated that modifications at the para position of the phenyl moiety significantly influenced antifungal activity. The presence of electronegative substituents such as fluorine enhanced biological efficacy due to increased electron density on the aromatic rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
